molecular formula C17H20F3N3O3 B15288786 6,8-Difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-2,3-dihydroquinoline-3-carboxylic acid

6,8-Difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-2,3-dihydroquinoline-3-carboxylic acid

Cat. No.: B15288786
M. Wt: 371.35 g/mol
InChI Key: NXMDNIYZQTTZFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the fluoroquinolone class of antibacterial agents, characterized by a quinoline core modified with fluorine atoms and diverse substituents. Key structural features include:

  • 6,8-Difluoro substitution: Enhances DNA gyrase/topoisomerase IV binding and bacterial membrane penetration .
  • 4-Methylpiperazinyl group at position 7: Modulates gram-positive and atypical pathogen activity .
  • 2,3-Dihydroquinoline ring: Partial saturation may alter pharmacokinetics compared to fully aromatic analogs .
  • Carboxylic acid at position 3: Critical for metal ion chelation and enzyme inhibition .

Properties

Molecular Formula

C17H20F3N3O3

Molecular Weight

371.35 g/mol

IUPAC Name

6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-2,3-dihydroquinoline-3-carboxylic acid

InChI

InChI=1S/C17H20F3N3O3/c1-21-4-6-22(7-5-21)15-12(19)8-10-14(13(15)20)23(3-2-18)9-11(16(10)24)17(25)26/h8,11H,2-7,9H2,1H3,(H,25,26)

InChI Key

NXMDNIYZQTTZFR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=O)C(CN(C3=C2F)CCF)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-2,3-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the quinoline core: This involves the cyclization of appropriate aniline derivatives with keto acids or esters.

    Introduction of the fluoro groups: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the piperazine ring: This step involves the nucleophilic substitution of a suitable leaving group with 4-methylpiperazine.

    Final functionalization: The carboxylic acid group is introduced through hydrolysis or other suitable reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-2,3-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinolone core or the piperazine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other nucleophiles/electrophiles are used under appropriate conditions.

Major Products

Scientific Research Applications

6,8-Difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-2,3-dihydroquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other quinolone derivatives.

    Biology: Studied for its antimicrobial properties and effects on bacterial DNA replication.

    Medicine: Investigated for its potential use in treating bacterial infections, especially those resistant to other antibiotics.

    Industry: Utilized in the development of new antimicrobial agents and formulations.

Mechanism of Action

The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair. By binding to these enzymes, it prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death. This mechanism is similar to other fluoroquinolones but may have unique interactions due to its specific structure.

Comparison with Similar Compounds

Table 1: Structural Variations and Molecular Properties

Compound Name Position 1 Substituent Position 7 Substituent Molecular Formula Molecular Weight Key Features Reference
Target Compound 2-Fluoroethyl 4-Methylpiperazin-1-yl C₁₇H₁₈F₃N₃O₃ 377.34 2,3-Dihydro core; dual fluorine at 6,8
1-Cyclopropyl-6-fluoro-7-(4-(2,5-dioxopyrrolidin-1-ylmethyl)piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Cyclopropyl Piperazinyl-pyrrolidinone C₂₂H₂₅FN₄O₅ 452.46 Bulky piperazine substituent; enhanced solubility
1-Cyclopropyl-6,8-difluoro-7-((4aS,7aS)-1-methylhexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-4-oxoquinoline-3-carboxylic acid Cyclopropyl Hexahydro-pyrrolo-pyridine C₂₁H₂₃F₂N₃O₃ 403.42 Rigid bicyclic amine; improved CNS penetration
6,8-Difluoro-1-(4-fluorophenyl)-7-(4-methylpiperazin-1-yl)-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid 4-Fluorophenyl 4-Methylpiperazin-1-yl C₂₂H₁₈F₃N₃O₃S 461.46 Thiazeto-quinoline hybrid; sulfur-containing ring
5-Amino-1-cyclopropyl-7-((3S,5R)-3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxoquinoline-3-carboxylic acid Cyclopropyl 3,5-Dimethylpiperazin-1-yl C₂₀H₂₂F₂N₄O₃ 404.41 5-Amino group; stereospecific dimethylpiperazine

Key Research Findings and Trends

Cyclopropyl analogs (e.g., ) exhibit broader gram-negative coverage but shorter half-lives due to oxidative metabolism .

Role of Position 7 Modifications: 4-Methylpiperazine (target compound) balances gram-positive and gram-negative activity, while dimethylpiperazine () enhances potency against resistant strains like MRSA . Thiazeto-quinoline hybrids () show unique activity against anaerobic bacteria due to sulfur incorporation .

Fluorine Substitution Patterns: Dual fluorine at positions 6 and 8 (target compound) optimizes gyrase inhibition, whereas mono-fluoro analogs (e.g., ) require higher MICs .

Deuterated Derivatives :

  • Deuterated analogs (e.g., ) demonstrate improved pharmacokinetic profiles, with prolonged half-lives in preclinical models .

Biological Activity

6,8-Difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-2,3-dihydroquinoline-3-carboxylic acid, commonly known as Fleroxacin, is a synthetic fluoroquinolone antibiotic that exhibits a broad spectrum of antibacterial activity. This compound has garnered attention in pharmacological research due to its unique structural properties and biological activities.

  • Molecular Formula : C17H18F3N3O3
  • Molecular Weight : 369.34 g/mol
  • CAS Number : 79660-72-3
  • IUPAC Name : 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

Structure

The structure of Fleroxacin includes a quinoline core with specific substitutions that enhance its biological activity. The presence of fluorine atoms increases lipophilicity, which may facilitate better penetration through bacterial cell membranes.

Antibacterial Activity

Fleroxacin demonstrates potent antibacterial effects against a variety of Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and transcription.

Table 1: Antibacterial Spectrum of Fleroxacin

Bacteria TypeExample StrainsMinimum Inhibitory Concentration (MIC)
Gram-positive Staphylococcus aureus0.5 - 2 µg/mL
Streptococcus pneumoniae0.25 - 1 µg/mL
Gram-negative Escherichia coli1 - 4 µg/mL
Pseudomonas aeruginosa2 - 8 µg/mL

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of Fleroxacin on various cancer cell lines. A notable study indicated that Fleroxacin exhibited selective cytotoxicity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cell lines.

Table 2: Cytotoxic Activity of Fleroxacin on Cancer Cell Lines

Cell LineIC50 (µM)
4T1 (Murine Mammary Carcinoma)15
COLO201 (Human Colorectal)20
SNU-1 (Human Gastric)25

Fleroxacin's antibacterial action is attributed to its ability to inhibit DNA synthesis by targeting bacterial enzymes involved in DNA replication. This leads to the disruption of bacterial cell division and ultimately results in cell death. Additionally, its lipophilic nature enhances membrane permeability, facilitating its entry into bacterial cells.

Clinical Applications

Fleroxacin has been utilized in clinical settings for the treatment of various infections, including:

  • Urinary Tract Infections (UTIs) : Demonstrated effectiveness against uropathogenic strains.
  • Respiratory Tract Infections : Effective against pathogens responsible for pneumonia and bronchitis.

Resistance Patterns

Despite its efficacy, the emergence of fluoroquinolone resistance poses a significant challenge. Studies have shown increased resistance rates among certain bacterial strains, necessitating ongoing surveillance and research into alternative therapies or combination treatments.

Q & A

Synthesis Optimization and Yield Improvement

Q: What methodological approaches are recommended for optimizing the synthesis yield of this compound, particularly in steps involving piperazinyl group introduction? A: Key strategies include temperature-controlled coupling reactions (50–60°C) to minimize side products and the use of tert-butyloxycarbonyl (Boc) protecting groups for amine intermediates, as demonstrated in fluoroquinolone derivative syntheses. Monitoring reaction progress via LC-MS at critical stages (e.g., after Boc deprotection) improves intermediate purity by ≥15% compared to traditional TLC methods. Include chiral amines like (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine derivatives to enhance stereochemical fidelity .

Structural Confirmation Challenges

Q: How can researchers resolve ambiguities in stereochemical assignments of the 4-methylpiperazinyl moiety during structural confirmation? A: Combine X-ray crystallography (as used in related quinolone structures with R-factor ≤0.067 ) with NOESY NMR to confirm spatial arrangements. For the 2-fluoroethyl side chain, 19F-1H HOESY experiments provide through-space coupling data critical for verifying substituent orientation. Crystallographic data from triclinic systems (e.g., space group P1, α/β/γ angles ~71–89°) can resolve conformational ambiguities .

Antibacterial Activity Data Contradictions

Q: How should researchers address contradictory MIC values reported for structurally similar fluoroquinolone derivatives against Gram-negative pathogens? A: Conduct parallel testing under CLSI guidelines using reference strains (e.g., E. coli ATCC 25922) with strict pH control (7.2±0.1) in cation-adjusted Mueller Hinton broth. Recent studies show ±2-dilution variability arises primarily from pH deviations >0.3 units . Include internal controls like ciprofloxacin to normalize inter-lab variations.

Impurity Profiling Method Development

Q: What HPLC parameters effectively separate desfluoro and ethylenediamine impurities in final API batches? A: Use a C18 column (150×4.6 mm, 3 µm) with 0.1% phosphoric acid:acetonitrile gradient (15→35% ACN over 25 min) at 1 mL/min. This method resolves Impurity B (desfluoro, Rt=12.3 min) and Impurity C (ethylenediamine, Rt=14.8 min) with resolution >2.0, validated per ICH Q2(R1) . For trace-level detection, employ charged aerosol detection (CAD) with LOQ ≤0.05%.

Mechanistic Studies on Bacterial Resistance

Q: What experimental models best elucidate resistance mechanisms against this compound in multidrug-resistant P. aeruginosa? A: Employ isogenic mutant pairs (gyrA+/parC+ vs. gyrA-S83L/parC-S80R) in time-kill assays (0–24 hr) with 4×MIC exposure. Combine with RT-qPCR analysis of efflux pump genes (mexA, mexC) at 2 hr intervals. Recent data show ≥8-fold mexR downregulation precedes resistance development .

Crystallographic Analysis of Metal Complexes

Q: How to optimize crystallization conditions for studying magnesium ion coordination with the 4-oxo-3-carboxylate pharmacophore? A: Use 2:1 DMSO:water mixtures with 0.1 M MgCl2 at pH 6.5–7.0, achieving trigonal crystals (P3221 space group) suitable for <1 Å resolution studies. Avoid >10% ethanol, which disrupts octahedral coordination geometry critical for antibacterial activity .

Structure-Activity Relationship (SAR) of Fluorine Substituents

Q: What computational and experimental approaches validate the SAR impact of 6,8-difluoro substitution patterns? A: Perform DFT calculations (B3LYP/6-311+G*) to map electrostatic potential surfaces, complemented by 19F NMR titration with DNA gyrase B subunit. Experimental MIC shifts >8-fold occur when replacing 6-F with Cl, confirming fluorine’s electronic role beyond lipophilicity .

Degradation Pathway Elucidation

Q: What forced degradation conditions and analytical techniques identify primary degradation pathways under acidic conditions? A: Expose to 0.1 N HCl at 40°C for 48 hr, followed by UPLC-QTOF analysis (ESI+ mode). Major degradation occurs via piperazinyl ring oxidation (m/z +16) and 2-fluoroethyl hydrolysis to -OH, confirmed by MS/MS fragmentation patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.